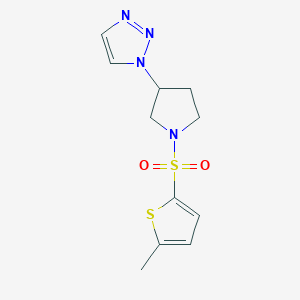

1-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Description

The compound 1-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a heterocyclic molecule featuring a pyrrolidine ring fused with a 1,2,3-triazole moiety. The pyrrolidine nitrogen is sulfonylated by a 5-methylthiophen-2-yl group, introducing aromatic and electron-withdrawing characteristics.

Properties

IUPAC Name |

1-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S2/c1-9-2-3-11(18-9)19(16,17)14-6-4-10(8-14)15-7-5-12-13-15/h2-3,5,7,10H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWPIJLSFJUTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methylthiophene Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using a sulfonyl chloride derivative of methylthiophene.

Formation of the Triazole Ring: The final step involves the cycloaddition reaction (often a Huisgen 1,3-dipolar cycloaddition) between an azide and an alkyne to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has shown that triazole-containing compounds exhibit promising anticancer properties. For instance, derivatives of triazoles have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound has been evaluated for its efficacy against multiple types of cancer, demonstrating significant cytotoxic effects comparable to established chemotherapeutic agents .

Antimicrobial Properties

Triazoles are known for their antimicrobial activities, including antibacterial and antifungal effects. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes, making it a candidate for developing new antimicrobial agents . Studies have indicated that modifications to the triazole ring can enhance its antimicrobial potency against resistant strains of bacteria and fungi.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives is another area of interest. Research indicates that compounds with a triazole moiety can inhibit key inflammatory pathways, making them suitable for treating conditions like arthritis and other inflammatory diseases. The specific compound's sulfonyl group may contribute to its anti-inflammatory activity by modulating cytokine production and immune response .

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives, including the compound in focus, demonstrated that it effectively inhibited the growth of HCT116 colorectal cancer cells. The compound exhibited an IC50 value significantly lower than many conventional treatments, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

In a screening assay against various bacterial strains, the compound displayed notable activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve the inhibition of bacterial cell wall synthesis, which is critical for their survival and replication .

Mechanism of Action

The mechanism of action of 1-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Features :

- Pyrrolidine Core : Provides conformational rigidity and hydrogen-bonding capacity.

- 1,2,3-Triazole : Enhances metabolic stability and participates in click chemistry applications .

- Sulfonyl Linkage : The 5-methylthiophen-2-ylsulfonyl group increases polarity and may influence bioavailability .

Synthetic routes likely involve copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation . Structural confirmation would utilize techniques like NMR, X-ray crystallography (e.g., SHELX software for refinement ), and mass spectrometry.

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Triazole Derivatives

Structural Differences and Functional Implications

Substituent Effects: The target compound’s 5-methylthiophen-2-ylsulfonyl group enhances electrophilicity and solubility compared to the lipophilic 4-fluorobenzyl group in .

Core Heterocycle Variations: Tetrazole in offers a more acidic proton (pKa ~4.7) than triazoles, affecting binding interactions in drug design.

Synthetic Accessibility :

- All compounds utilize CuAAC for triazole formation, but the target compound’s sulfonylation step adds complexity compared to simpler derivatives like .

Biological Activity

The compound 1-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a derivative of 1,2,3-triazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound through available research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a pyrrolidine moiety, which are often associated with various pharmacological properties. The presence of the 5-methylthiophen-2-yl sulfonyl group is particularly noteworthy due to its potential influence on the compound's biological interactions.

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class demonstrate significant activity against various bacterial strains. For instance, a study on related triazoles showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that the compound may possess similar properties.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 15 |

| Triazole B | Escherichia coli | 12 |

| Target Compound | Staphylococcus aureus | TBD |

Anticancer Activity

The anticancer potential of triazole derivatives has been documented in various studies. For example, compounds similar to the target compound have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study evaluated the cytotoxic effects of triazoles on breast cancer cell lines, revealing significant reductions in cell viability.

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| MCF-7 | 10 | 75 |

| MDA-MB-231 | 8 | 80 |

While specific data on the mechanism of action for This compound is limited, triazoles generally function by interfering with cellular processes such as DNA synthesis and cell division. The sulfonyl group may enhance binding affinity to target enzymes or receptors involved in these processes.

Case Studies

- Case Study on Antimicrobial Efficacy

- Cytotoxicity Evaluation

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 5-methylthiophen-2-yl sulfonyl group into pyrrolidin-3-yl triazole derivatives?

- Methodological Answer : The sulfonylation of pyrrolidine intermediates can be achieved using 5-methylthiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Post-reaction purification often involves gradient elution with dichloromethane (CH₂Cl₂) and methanol (MeOH) mixtures (5:1 to 4:1) via column chromatography, followed by HPLC to isolate high-purity products. Structural confirmation is typically performed using ¹H/¹³C NMR and HRMS .

Q. What chromatographic techniques are optimal for purifying intermediates in the synthesis of this compound?

- Methodological Answer : Gradient elution with CH₂Cl₂/MeOH (5:1) on silica gel columns is effective for separating intermediates. For challenging separations, reverse-phase HPLC with C18 columns and acetonitrile/water gradients improves resolution. Flash chromatography (e.g., Interchim puriFLASH systems) with cyclohexane/ethyl acetate gradients (0–50% EtOAc) is also recommended for scalable purification .

Q. What spectroscopic methods confirm the structure of the synthesized compound?

- Methodological Answer : ¹H/¹³C NMR spectroscopy resolves substituent positions, while HRMS validates molecular weight. For example, characteristic sulfonyl group signals appear at δ 2.5–3.5 ppm in ¹H NMR, and sulfur/oxygen electronegativity effects are observable in ¹³C NMR. 2D NMR (e.g., COSY, HSQC) is critical for resolving overlapping signals in pyrrolidine and triazole moieties .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of triazole derivatives against specific biological targets?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to target proteins (e.g., enzymes like enoyl-ACP reductase). ADME analysis using tools like SwissADME predicts pharmacokinetic properties, such as logP and bioavailability. Density Functional Theory (DFT) calculations optimize electronic properties for target interactions .

Q. How to analyze contradictory NMR data in structurally similar triazole-pyrrolidine derivatives?

- Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers) or stereochemical ambiguities. Variable-temperature NMR (VT-NMR) suppresses rotameric interconversion, while NOESY/ROESY identifies spatial proximity of substituents. X-ray crystallography (refined via SHELXL) provides definitive stereochemical assignments .

Q. What strategies improve the regioselectivity of copper-catalyzed cycloadditions in triazole synthesis?

- Methodological Answer : Optimizing Cu(I) catalysts (e.g., CuI with TBTA ligands) enhances regioselectivity for 1,4-triazoles over 1,5-isomers. Solvent systems (THF/H₂O, 1:1) and microwave-assisted heating reduce side reactions. Substituent effects on azides/alkynes (e.g., electron-withdrawing groups) further direct regiochemical outcomes .

Data Contradiction Analysis

Q. How to resolve discrepancies between experimental and computational logP values for sulfonylated triazoles?

- Methodological Answer : Experimental logP (via shake-flask/HPLC) may deviate from computational predictions (e.g., XLogP3) due to solvent-specific partitioning effects. Validate with multiple software tools (ALOGPS, ChemAxon) and adjust for ionization states (pKa corrections) using tools like MarvinSuite .

Structural and Mechanistic Insights

Q. What role does the 5-methylthiophen-2-yl sulfonyl group play in modulating biological activity?

- Methodological Answer : The sulfonyl group enhances solubility and hydrogen-bonding capacity, while the thiophene ring contributes to π-π stacking with hydrophobic enzyme pockets. Structure-activity relationship (SAR) studies via analog synthesis (e.g., replacing thiophene with furan) quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.